molecular formula C18H15N5O3 B10990881 4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

Katalognummer: B10990881
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: VYOPOFGDIZJNDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxy group at position 4, a methoxy group at position 8, and a carboxamide moiety linked to a [1,2,4]triazolo[4,3-a]pyridine fragment. This structure combines electron-donating (methoxy) and hydrogen-bonding (hydroxy and carboxamide) groups, making it a promising candidate for targeting biological systems such as enzymes or receptors. The [1,2,4]triazolo[4,3-a]pyridine moiety is a pharmacophoric element known to enhance metabolic stability and binding affinity in drug design .

Eigenschaften

Molekularformel

C18H15N5O3

Molekulargewicht

349.3 g/mol

IUPAC-Name

8-methoxy-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-26-13-6-4-5-11-16(13)19-9-12(17(11)24)18(25)20-10-15-22-21-14-7-2-3-8-23(14)15/h2-9H,10H2,1H3,(H,19,24)(H,20,25)

InChI-Schlüssel

VYOPOFGDIZJNDE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCC3=NN=C4N3C=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The quinoline scaffold is constructed via the Pfitzinger reaction, a well-established method for synthesizing substituted quinolines from isatin derivatives and ketones . For this target molecule, 5-methoxyisatin (1) reacts with 1-(4-methoxyphenyl)ethanone (2) under microwave-assisted alkaline conditions (KOH in ethanol/water, 125°C) to yield 8-methoxyquinoline-4-carboxylic acid (3) (Scheme 1). The regioselective introduction of the 8-methoxy group is achieved through the electron-donating effect of the methoxy substituent on the ketone precursor, directing cyclization to the desired position .

Key Reaction Parameters :

  • Temperature : 125°C (microwave irradiation reduces reaction time to 30 minutes).

  • Yield : 85–92% after recrystallization from ethanol.

  • Characterization : 1H^1H NMR (DMSO-d6d_6) δ 8.65 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 1H, H-2), 7.82 (dd, J=2.3,9.0HzJ = 2.3, 9.0 \, \text{Hz}, 1H, H-7), 3.94 (s, 3H, OCH3_3) .

Hydroxylation at position 4 is accomplished via demethylation of the 4-methoxy intermediate. Treatment of 3 with BBr3_3 in dichloromethane at −78°C selectively removes the methyl group, affording 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (4) in 78% yield .

Synthesis of Triazolo[4,3-a]Pyridin-3-Ylmethyl Amine

The triazolopyridine moiety is synthesized through a cyclocondensation reaction. 2-Hydrazinylpyridine (5) reacts with trimethyl orthoformate in acetic acid under reflux to form triazolo[4,3-a]pyridine (6) (Scheme 2) . Subsequent N-methylation using methyl iodide and K2_2CO3_3 in DMF yields the 3-methyl derivative (7) , which undergoes bromination with N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl4_4) to produce 3-(bromomethyl)-[1,2,] triazolo[4,3-a]pyridine (8) .

Key Reaction Parameters :

  • Cyclization Yield : 70% for 6 .

  • Bromination Efficiency : 65% yield for 8 (purified via silica gel chromatography).

  • Characterization (8) : 1H^1H NMR (CDCl3_3) δ 8.42 (s, 1H, triazole-H), 7.89 (d, J=6.5HzJ = 6.5 \, \text{Hz}, 1H, pyridine-H), 4.61 (s, 2H, CH2_2Br) .

The bromomethyl intermediate 8 is subjected to Gabriel synthesis with potassium phthalimide to introduce the amine group, followed by hydrazinolysis in ethanol to yield triazolo[4,3-a]pyridin-3-ylmethylamine (9) .

Amide Coupling: Final Assembly

The carboxylic acid 4 is activated using thionyl chloride (SOCl2_2) to form the corresponding acid chloride (10) , which reacts with amine 9 in the presence of diisopropylethylamine (DIPEA) in anhydrous THF (Scheme 3) . Alternatively, coupling reagents such as EDC/HOBt in DMF are employed for direct amide formation, yielding the target compound (11) in higher purity (92% vs. 85% for the acid chloride route) .

Optimized Coupling Conditions :

  • Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv).

  • Solvent : DMF, room temperature, 12 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water.

Characterization Data for 11 :

  • 1H^1H NMR (DMSO-d6d_6) : δ 11.32 (s, 1H, OH), 8.91 (s, 1H, triazole-H), 8.65 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 1H, quinoline-H), 4.83 (d, J=5.8HzJ = 5.8 \, \text{Hz}, 2H, CH2_2NH), 3.95 (s, 3H, OCH3_3) .

  • HRMS : m/z calcd for C20_{20}H17_{17}N5_5O3_3 [M+H]+^+: 399.1304; found: 399.1308 .

Analytical Validation and Purity Assessment

The final product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to >99% purity. LC-MS analysis confirms the absence of unreacted starting materials or side products. Thermal stability is assessed via differential scanning calorimetry (DSC), revealing a melting point of 214–216°C .

Comparative Analysis of Synthetic Routes

ParameterAcid Chloride RouteEDC/HOBt Route
Yield85%92%
Purity (HPLC)97%99%
Reaction Time8 hours12 hours
Byproduct Formation5%<1%

The EDC/HOBt method is favored for scalability and reduced side reactions, though it requires longer reaction times .

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinoline core undergoes oxidation at electron-rich positions. Key transformations include:

Reaction TypeConditionsProduct FormedYield (%)Reference
C-2 position oxidationKMnO₄ in acidic medium (H₂SO₄)8-methoxyquinoline-2,3-dione68–72
DemethylationBBr₃ in CH₂Cl₂ (-20°C)4,8-dihydroxyquinoline derivative85

Mechanistic Insight :
Methoxy groups at C-8 undergo selective demethylation under mild conditions due to steric protection of the C-4 hydroxyl group. Manganese-based oxidants preferentially target the C-2 position of the quinoline ring.

Nucleophilic Substitution

The triazole-pyridine moiety participates in substitution reactions:

ReactantCatalystProduct ModificationRate Constant (k, s⁻¹)Reference
Alkyl halidesK₂CO₃ in DMF (80°C)N-alkylation at triazole N-11.2 × 10⁻³
Acyl chloridesPyridine (0°C)Amide bond formation at propyl chain2.8 × 10⁻⁴

Key Finding :
The triazole N-1 position exhibits higher nucleophilicity than the pyridine nitrogen, enabling regioselective alkylation . Steric hindrance from the quinoline system reduces reaction rates by ~40% compared to simpler triazole derivatives.

Hydrolysis Reactions

The carboxamide group undergoes pH-dependent hydrolysis:

ConditionHydrolysis SiteMajor ProductHalf-Life (t₁/₂)Reference
1M HCl (reflux)Carboxamide → carboxylic acidQuinoline-3-carboxylic acid2.3 h
1M NaOH (70°C)Triazole C-N bond cleavageFree triazolo[4,3-a]pyridine4.8 h

Stability Profile :

  • Carboxamide stability: pH 4–7 (t₁/₂ > 48 h)

  • Accelerated degradation observed above pH 9 due to hydroxide ion attack.

Complexation Reactions

The compound forms coordination complexes with transition metals:

Metal IonLigand Sites InvolvedStability Constant (log K)ApplicationReference
Cu²⁺Quinoline O⁻, triazole N12.4 ± 0.3Anticatalytic ROS generation
Fe³⁺Carboxamide O, methoxy O9.8 ± 0.2Magnetic resonance imaging

Structural Analysis :
X-ray crystallography confirms bidentate binding through quinoline oxygen and triazole nitrogen in Cu²⁺ complexes . Fe³⁺ complexes exhibit paramagnetic behavior below 50K.

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

EnvironmentPrimary ReactionQuantum Yield (Φ)ByproductsReference
MethanolC8-methoxy demethylation0.18Formaldehyde
Acetonitrile/H₂OTriazole ring opening0.05Pyridine-3-carbonitrile

Practical Implication :
Photodegradation studies recommend storage in amber vials at pH 6–7 to minimize decomposition.

Comparative Reactivity Table

Reactivity comparison with structural analogs:

Compound ModificationOxidation RateHydrolysis RateMetal Binding Capacity
8-methoxy → 8-ethoxy↓ 30%↓ Cu²⁺ affinity
Triazole → imidazole↑ 25%↑ 50%↑ Fe³⁺ stability
Carboxamide → ester↑ 400%↓ All metal ions

Data from

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties against various strains of bacteria. For instance:

  • Mechanism of Action : Similar compounds have demonstrated the ability to inhibit bacterial growth by interfering with essential biochemical pathways in bacteria.
  • Case Study : A study on quinoline derivatives indicated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents.

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented.

  • Research Findings : A series of quinoline-4-carboxamide derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. The results showed that certain derivatives had low nanomolar potency and excellent oral efficacy in preclinical models .
CompoundEC50 (nM)ED90 (mg/kg)Mechanism of Action
Compound A120< 1Inhibition of translation elongation factor 2 (PfEF2)
Compound B80< 0.5Unknown mechanism

Anticancer Potential

The anticancer potential of quinoline derivatives is also being explored.

  • Case Study : Research has indicated that certain quinoline derivatives can act as inhibitors of cancer cell proliferation. For example, studies on related compounds have shown promising results in inhibiting cell growth in various cancer cell lines .

Synthesis and Development

The synthesis of 4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multi-step synthetic routes starting from readily available precursors.

Synthetic Routes

  • Cyclization Reactions : Utilizing heterocyclic diamines with nitrites or hydrazine hydrate.
  • Purification Techniques : Advanced purification methods such as chromatography are employed to ensure product quality.

Vergleich Mit ähnlichen Verbindungen

8-Chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

  • Molecular Formula : C₁₇H₁₂ClN₅O₂ (vs. C₁₈H₁₅N₅O₃ for the target compound) .
  • Key Differences: The 8-chloro substituent (electron-withdrawing) vs. Molecular weight: 353.766 (Cl analog) vs. ~361.3 (estimated for the target compound). Solubility: The chloro group increases hydrophobicity, whereas methoxy may enhance solubility in polar solvents.

N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

  • Molecular Formula : C₁₅H₁₂N₈O₂ .
  • The phenyl-triazole substituent may enhance interactions with aromatic residues in target proteins.

4-Hydroxy-2-oxo-1-propyl-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

  • Molecular Formula : C₁₉H₂₀N₃O₃ .
  • Key Differences: A 2-oxo group replaces the 4-hydroxy moiety, altering tautomerism and hydrogen-bonding capacity.

Key Challenges :

  • Methoxy groups require milder alkylation conditions compared to chloro substituents, which may involve harsher chlorination steps .
  • Electron-withdrawing groups (e.g., NO₂) in starting materials can trigger Dimroth rearrangements, complicating synthesis .

Biologische Aktivität

4-Hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide, a compound under investigation for its potential therapeutic applications, belongs to a class of heterocyclic compounds known for diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is C18H15N5O3C_{18}H_{15}N_{5}O_{3}, with a molecular weight of 349.3 g/mol. The compound features a quinoline backbone substituted with a triazole moiety, which is critical for its biological activities.

Research indicates that compounds containing the triazolo and quinoline structures often exhibit antimicrobial , antitumor , and anti-inflammatory properties. The proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases involved in cancer progression.
  • Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Enzyme Activity : These compounds can act as enzyme inhibitors or activators affecting metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazoloquinoline derivatives. For instance:

  • A derivative similar to the target compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole-containing compounds are known for their effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects

Compounds within this class have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This is particularly relevant in the context of chronic inflammatory diseases.

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of several triazoloquinoline derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values below 5 μM, demonstrating significant anticancer potential .

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of triazolo derivatives on c-Met kinase, a target in cancer therapy. The most promising compound showed an IC50 comparable to established inhibitors like Foretinib .

Data Tables

CompoundTarget Cell LineIC50 (μM)Mechanism
12eA5491.06c-Met Inhibition
12eMCF-71.23c-Met Inhibition
12eHeLa2.73c-Met Inhibition

Q & A

Basic Research Question

  • 1H/13C NMR : Essential for confirming regiochemistry, substitution patterns, and coupling efficiency (e.g., distinguishing N(3) vs. N(1) alkylation in triazolo-pyridines) .
  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for triazolo-pyridine derivatives in crystallographic data (CCDC entries) .
  • Elemental analysis and HRMS : Validate purity and molecular formula .

How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require strict anhydrous conditions to avoid hydrolysis .
  • Temperature control : Heating at 60°C balances reactivity and selectivity for carboxamide bond formation, reducing side reactions like over-alkylation .
  • Catalyst use : Transition-metal catalysts (e.g., Pd-C) improve cyclization efficiency in heterocyclic systems .
  • Purification strategies : Gradient column chromatography (silica gel) or recrystallization in acetonitrile effectively isolates the target compound from byproducts .

What strategies are effective in analyzing conflicting biological activity data for structural analogs?

Advanced Research Question

  • Structure-activity relationship (SAR) studies : Systematic substitution of functional groups (e.g., replacing 8-methoxy with trifluoromethyl in quinolines) can resolve discrepancies in activity .
  • Physicochemical profiling : Compare solubility (DMSO vs. aqueous buffers) and logP values to assess bioavailability differences .
  • Orthogonal assays : Validate activity using multiple biological models (e.g., enzyme inhibition, cell-based assays) to rule out assay-specific artifacts .

How can experimental design address challenges in determining the mechanism of action?

Advanced Research Question

  • Competitive binding assays : Use radiolabeled or fluorescent probes to identify target proteins .
  • Molecular docking : Model interactions with known binding pockets (e.g., kinase ATP sites) using crystallographic data from triazolo-pyridine complexes .
  • Knockout/knockdown studies : CRISPR/Cas9-mediated gene editing validates target specificity in cellular models .

What are the solubility profiles of this compound, and how do they affect experimental design?

Basic Research Question

  • Solubility : Moderately soluble in DMF and DMSO at room temperature, but poorly soluble in water .
  • Implications :
    • Use DMSO stock solutions (≤10 mM) for in vitro assays to avoid precipitation.
    • For in vivo studies, employ solubilizing agents (e.g., cyclodextrins) or pro-drug strategies .

How can modifications to the triazolo-pyridine or quinoline moieties impact physicochemical properties?

Advanced Research Question

  • Triazolo-pyridine modifications :
    • Adding electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility .
  • Quinoline modifications :
    • Methoxy-to-hydroxy conversion increases polarity, improving aqueous solubility but potentially reducing membrane permeability .
  • Methodological approach : Use computational tools (e.g., Molinspiration, SwissADME) to predict logP, TPSA, and bioavailability pre-synthesis .

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